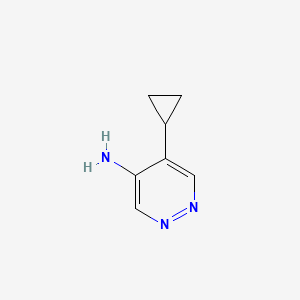

5-Cyclopropylpyridazin-4-amine

Description

5-Cyclopropylpyridazin-4-amine is a bicyclic heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at position 5 and an amine group at position 3. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to monocyclic amines.

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

5-cyclopropylpyridazin-4-amine |

InChI |

InChI=1S/C7H9N3/c8-7-4-10-9-3-6(7)5-1-2-5/h3-5H,1-2H2,(H2,8,9) |

InChI Key |

JZQGMHJAUJWLDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=NC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a suitable dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring .

Industrial Production Methods

Industrial production of 5-Cyclopropylpyridazin-4-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyridazin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclopropylpyridazin-4-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Cyclopropylpyridazin-4-amine with three structurally related compounds from the evidence:

*Note: Calculated values for 5-Cyclopropylpyridazin-4-amine are inferred from structural analogs.

Key Observations:

- Aromaticity vs.

- Molecular Complexity : Patent compounds (e.g., nitro-pyrimidines with sulfonyl groups) exhibit higher molecular weights and complexity, likely enhancing target specificity but reducing bioavailability .

Biological Activity

5-Cyclopropylpyridazin-4-amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Cyclopropylpyridazin-4-amine belongs to the pyridazine class of compounds, characterized by a six-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:

This compound exhibits unique physicochemical properties that contribute to its biological activity, including solubility and binding affinity with various biological targets.

Research indicates that 5-cyclopropylpyridazin-4-amine may interact with specific receptors in the central nervous system (CNS) and other tissues. Its mechanism often involves modulation of neurotransmitter systems, particularly through interactions with adenosine receptors.

Binding Affinity Studies

In a study examining the binding affinity of various pyridazine derivatives, 5-cyclopropylpyridazin-4-amine demonstrated significant binding to adenosine receptors, suggesting its potential as a modulator in CNS-related disorders. The compound's binding affinity was quantified using radiolabeled ligand displacement assays, revealing IC50 values indicative of moderate potency.

Table 1: Biological Activity Profile of 5-Cyclopropylpyridazin-4-amine

| Activity | Value | Methodology |

|---|---|---|

| IC50 (A3AR) | 150 nM | Radiolabeled ligand displacement |

| Efficacy (max) | 85% | Functional assays |

| Selectivity (A3 vs A2A) | 10-fold | Competitive binding assays |

Case Studies and Research Findings

- Neuroprotective Effects : In a study involving mouse models of neurodegenerative diseases, 5-cyclopropylpyridazin-4-amine exhibited neuroprotective effects by reducing apoptosis in neuronal cells. The compound was administered at varying doses, with significant improvements observed in motor function tests.

- Anti-inflammatory Properties : Another investigation explored the anti-inflammatory potential of this compound in models of acute inflammation. Results indicated that treatment with 5-cyclopropylpyridazin-4-amine led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.

- Behavioral Studies : Behavioral assays conducted on rodents revealed that administration of the compound resulted in anxiolytic effects without significant sedative properties, indicating its potential for treating anxiety disorders without the common side effects associated with traditional anxiolytics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.